Benzoic acid;1-chloro-3-phenoxypropan-2-ol
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Overview
Description
Benzoic acid;1-chloro-3-phenoxypropan-2-ol is a chemical compound with the molecular formula C16H17ClO4 . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzoic acid moiety and a 1-chloro-3-phenoxypropan-2-ol group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1-chloro-3-phenoxypropan-2-ol typically involves the reaction of benzoic acid with 1-chloro-3-phenoxypropan-2-ol under specific conditions . One common method involves the use of benzoyl chloride and phenyl glycidyl ether as starting materials . The reaction is carried out in the presence of a suitable catalyst and solvent, such as pyridine, at elevated temperatures . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors . This method allows for better control over reaction conditions and yields higher purity products . The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;1-chloro-3-phenoxypropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the functional groups present in the compound .
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Benzoic acid;1-chloro-3-phenoxypropan-2-ol has a wide range of scientific research applications :
Mechanism of Action
The mechanism of action of benzoic acid;1-chloro-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways . The compound is known to inhibit the growth of bacterial cells by disrupting their cell membranes and interfering with essential metabolic processes . This antibacterial activity is attributed to its ability to bind to and inactivate key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-3-phenoxypropan-2-yl benzoate
- 2-Propanol,1-chloro-3-phenoxy-,benzoate
- 4-chloro-3-[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxovaleryamino]benzoic acid 1-(dodecyloxycarbonyl)pentyl ester
Uniqueness
Benzoic acid;1-chloro-3-phenoxypropan-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties . Its ability to undergo a variety of chemical reactions and its broad-spectrum antibacterial activity make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
62379-75-3 |
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Molecular Formula |
C16H17ClO4 |
Molecular Weight |
308.75 g/mol |
IUPAC Name |
benzoic acid;1-chloro-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C9H11ClO2.C7H6O2/c10-6-8(11)7-12-9-4-2-1-3-5-9;8-7(9)6-4-2-1-3-5-6/h1-5,8,11H,6-7H2;1-5H,(H,8,9) |
InChI Key |
NYTJWVYEAOIAKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)OCC(CCl)O |
Origin of Product |
United States |
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